molecular formula C12H12FN3O4S B5066953 5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide

5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B5066953
M. Wt: 313.31 g/mol
InChI Key: FGOPQCFXCQLMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives.

Preparation Methods

The synthesis of 5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide typically involves multi-step reactions starting from readily available starting materials. . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex organic molecules.

    Biology: For its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide can be compared with other similar compounds, such as:

    Aleglitazar: An antidiabetic agent containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities, highlighting the uniqueness of each compound.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-2-fluoro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S/c1-16(2)21(18,19)8-3-4-10(13)9(7-8)12(17)14-11-5-6-20-15-11/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOPQCFXCQLMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.